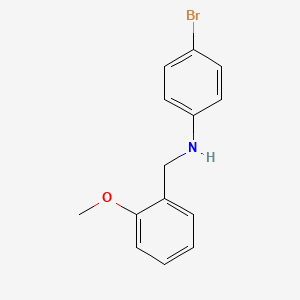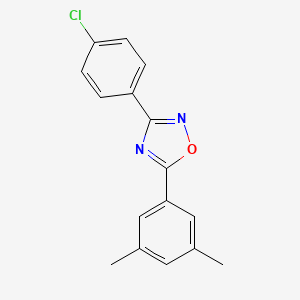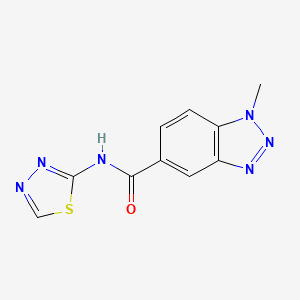
(4-bromophenyl)(2-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-bromophenyl)(2-methoxybenzyl)amine is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 4-bromo-2-methoxyphenylmethylamine or BAMMA. The purpose of
Mechanism of Action
The mechanism of action of (4-bromophenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to act as a monoamine transporter inhibitor. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which could lead to an increase in the levels of these neurotransmitters in the brain. It has also been shown to have activity as a dopamine receptor agonist, which could lead to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-bromophenyl)(2-methoxybenzyl)amine are not well studied. However, it has been shown to have activity as a monoamine transporter inhibitor, which could lead to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to have potential as a treatment for depression, anxiety disorders, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (4-bromophenyl)(2-methoxybenzyl)amine in lab experiments include its potential as a treatment for depression, anxiety disorders, and Parkinson's disease. It also has activity as a monoamine transporter inhibitor, which could make it a useful tool for studying the role of these neurotransmitters in the brain. The limitations of using (4-bromophenyl)(2-methoxybenzyl)amine in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (4-bromophenyl)(2-methoxybenzyl)amine. These include:
1. Further studies on the mechanism of action of (4-bromophenyl)(2-methoxybenzyl)amine to fully understand its effects on neurotransmitter levels in the brain.
2. Studies on the potential use of (4-bromophenyl)(2-methoxybenzyl)amine as a treatment for depression, anxiety disorders, and Parkinson's disease.
3. Studies on the potential use of (4-bromophenyl)(2-methoxybenzyl)amine as a tool for studying the role of monoamine transporters in the brain.
4. Development of new synthetic methods for (4-bromophenyl)(2-methoxybenzyl)amine to increase its availability for research.
Conclusion:
(4-bromophenyl)(2-methoxybenzyl)amine is a synthetic organic compound that has potential applications in medicinal chemistry. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, which could make it a potential treatment for depression and anxiety disorders. It has also been studied for its potential as a dopamine receptor agonist, which could make it a potential treatment for Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (4-bromophenyl)(2-methoxybenzyl)amine involves the reaction between 4-bromoacetophenone and 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The yield of the reaction is typically around 60-70%.
Scientific Research Applications
(4-bromophenyl)(2-methoxybenzyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, which could make it a potential treatment for depression and anxiety disorders. It has also been studied for its potential as a dopamine receptor agonist, which could make it a potential treatment for Parkinson's disease.
properties
IUPAC Name |
4-bromo-N-[(2-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHDKZWJHEAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2-methoxyphenyl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)

![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)

